3-methoxy-N-((4-methyl-2-phenylthiazol-5-yl)methyl)benzenesulfonamide
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Overview
Description
3-methoxy-N-((4-methyl-2-phenylthiazol-5-yl)methyl)benzenesulfonamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and a methoxybenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-((4-methyl-2-phenylthiazol-5-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Sulfonamide Formation: The sulfonamide group is formed by reacting the thiazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-((4-methyl-2-phenylthiazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol with a catalytic amount of acid or base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
3-methoxy-N-((4-methyl-2-phenylthiazol-5-yl)methyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand the interaction of thiazole derivatives with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-methoxy-N-((4-methyl-2-phenylthiazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-phenylthiazole: Lacks the sulfonamide and methoxy groups, making it less versatile in biological applications.
N-methylbenzenesulfonamide: Lacks the thiazole ring, reducing its potential for specific enzyme interactions.
3-methoxybenzenesulfonamide: Lacks the thiazole ring and phenyl group, limiting its structural diversity.
Uniqueness
3-methoxy-N-((4-methyl-2-phenylthiazol-5-yl)methyl)benzenesulfonamide is unique due to the combination of the thiazole ring, sulfonamide group, and methoxybenzene moiety
Biological Activity
3-Methoxy-N-((4-methyl-2-phenylthiazol-5-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including enzyme inhibition, antibacterial properties, and anticancer effects, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C20H21N3O2S
- Molecular Weight : 367.5 g/mol
- CAS Number : 1421530-16-6
The biological activity of this sulfonamide derivative primarily involves the inhibition of specific enzymes. Sulfonamides mimic the structure of natural substrates, leading to competitive inhibition. This mechanism disrupts metabolic pathways essential for microbial growth and cancer cell proliferation.
1. Enzyme Inhibition
Research indicates that sulfonamides, including this compound, are effective in inhibiting enzymes crucial for bacterial survival and proliferation. They interfere with folic acid synthesis by mimicking para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase.
Table 1: Enzyme Inhibition Activity
Enzyme Target | Inhibition Type | Reference |
---|---|---|
Dihydropteroate Synthase | Competitive | |
Carbonic Anhydrase | Non-competitive |
2. Antibacterial Activity
The compound has shown promising antibacterial properties against various strains of bacteria. Its mechanism involves disrupting folate synthesis in bacteria, which is critical for their growth.
Table 2: Antibacterial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 8 µg/mL | |
Escherichia coli | 16 µg/mL |
3. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, demonstrating significant cytotoxicity.
Case Study: Anticancer Efficacy
In vitro studies on MDA-MB-468 (breast cancer) and CCRF-CEM (leukemia) cell lines revealed an IC50 of approximately 4.51 µM and 9.83 µM, respectively. The compound induced apoptosis as indicated by increased levels of cleaved caspases 3 and 9, suggesting its potential as an anticancer agent.
Table 3: Anticancer Activity
Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
MDA-MB-468 | 4.51 ± 0.24 | Apoptosis induction | |
CCRF-CEM | 9.83 ± 0.52 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by structural modifications. The presence of the methoxy group and the thiazole moiety enhances the compound's interaction with biological targets, leading to improved potency against various pathogens and cancer cells.
Properties
IUPAC Name |
3-methoxy-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-13-17(24-18(20-13)14-7-4-3-5-8-14)12-19-25(21,22)16-10-6-9-15(11-16)23-2/h3-11,19H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBAZAPDTLWLDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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